Product packaging for BOC-aminoether(Cat. No.:CAS No. 86031-24-5)

BOC-aminoether

Cat. No.: B1340130
CAS No.: 86031-24-5
M. Wt: 133.15 g/mol
InChI Key: NLBBYLMMDFCTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BOC-aminoether is a chemical reagent featuring a tert-butyloxycarbonyl (Boc) protected amine functional group. The Boc group is one of the most common and valuable protecting groups in organic synthesis, used to temporarily mask the reactivity of amine groups during multi-step reactions . This protection is crucial for achieving selective transformations on other parts of complex molecules, such as in the synthesis of peptides, natural products, and pharmaceuticals . The Boc group is stable under basic conditions, toward nucleophiles, and to catalytic hydrogenation, but is readily removed under mild acidic conditions with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The deprotection mechanism involves acid-catalyzed cleavage, resulting in the free amine, carbon dioxide, and a tert-butyl cation . The "aminoether" component suggests this reagent may be particularly useful as a building block for introducing amine-functionalized linkers or for applications in medicinal chemistry and materials science. This product is intended for research purposes as a chemical synthesis intermediate. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1340130 BOC-aminoether CAS No. 86031-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86031-24-5

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

amino tert-butyl carbonate

InChI

InChI=1S/C5H11NO3/c1-5(2,3)8-4(7)9-6/h6H2,1-3H3

InChI Key

NLBBYLMMDFCTPI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)ON

Canonical SMILES

CC(C)(C)OC(=O)ON

Origin of Product

United States

Advanced Synthetic Methodologies for Boc Aminoether Compounds

BOC Protection of Amino-Alcohol Precursors

The crucial first step in the synthesis of BOC-aminoethers is the selective protection of the amino group of an amino-alcohol precursor. This transformation requires high chemoselectivity to avoid protection of the hydroxyl group.

N-tert-Butyloxycarbonylation of Amines (e.g., with Di-tert-butyl dicarbonate (B1257347) (Boc₂O))

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the BOC protecting group onto an amine. wikipedia.orgjk-sci.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). masterorganicchemistry.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of the BOC protection of amines. Lewis acids such as zinc bromide, magnesium perchlorate, and ceric ammonium (B1175870) nitrate (B79036) have been employed to activate the Boc₂O reagent. researchgate.nethighfine.com For instance, molecular iodine (I₂) has been shown to be an effective catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions at room temperature, using only a catalytic amount (10 mol %). acs.org Another approach utilizes solid-supported catalysts like Amberlite-IR 120 resin, which offers the advantages of being recyclable and allowing for easy product separation through simple filtration. derpharmachemica.com This heterogeneous catalysis method is environmentally friendly and efficient for both aliphatic and aromatic amines. derpharmachemica.com Furthermore, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and an organocatalyst, promoting rapid and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org The use of HFIP avoids common side reactions and the catalyst can be recycled. organic-chemistry.org

Table 1: Comparison of Catalytic Methods for BOC Protection

Catalyst Substrate Scope Conditions Advantages
Molecular Iodine (I₂) Aryl and aliphatic amines 10 mol % I₂, solvent-free, room temp. Mild, efficient, practical. acs.org
Amberlite-IR 120 Aliphatic and aromatic amines Solvent-free, room temp. Recyclable catalyst, easy work-up. derpharmachemica.com
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Diverse primary and secondary amines HFIP as solvent and catalyst, room temp. Recyclable, high yields, fast reaction. organic-chemistry.org
Sulfamic Acid Amines Solventless, room temp. Recyclable catalyst. jk-sci.com
Indion 190 Resin Amines (Boc)₂O, mild conditions Reusable resin, short reaction time, high yield. scispace.com
La(NO₃)₃·6H₂O Primary, secondary, benzylic, and aryl amines Catalytic amounts, solvent-free, room temp. Facile, excellent yields. researchgate.net

In a significant advancement towards greener chemistry, catalyst-free methods for BOC protection in aqueous media have been developed. organic-chemistry.orgnih.gov These protocols leverage the unique properties of water to facilitate the reaction between amines and Boc₂O at room temperature. organic-chemistry.org This approach is highly chemoselective, yielding N-Boc derivatives without the formation of common side products like isocyanates, ureas, or N,N-di-Boc compounds. organic-chemistry.orgorganic-chemistry.org The reaction is effective for a variety of amines, including chiral amines and amino acid esters, and importantly, it allows for the selective N-protection of amino alcohols without the formation of oxazolidinone byproducts. organic-chemistry.org The procedure is simple, requiring only water as the medium, and the product can often be isolated by filtration or extraction without the need for further purification. nih.gov

A primary challenge in the BOC protection of amino-alcohols is achieving high chemoselectivity for the amino group over the hydroxyl group. Many of the modern methods, including both catalytic and catalyst-free approaches, have demonstrated excellent chemoselectivity. For example, catalyst-free N-tert-butyloxycarbonylation in water has been shown to selectively protect the amino group of amino alcohols and 2-aminophenol (B121084) without forming oxazolidinones. organic-chemistry.orgorganic-chemistry.org Similarly, the use of catalysts like molecular iodine, Amberlite-IR 120, and HFIP also provides high chemoselectivity, preventing the O-protection of hydroxyl groups. acs.orgderpharmachemica.comorganic-chemistry.org This selectivity is crucial for the subsequent etherification step. Protocols using solid-supported perchloric acid have also shown high functional group tolerance, allowing for the selective N-Boc protection of amino alcohols. researchgate.net

Catalyst-Free Conditions in Aqueous Media

Application of Active Esters and Derivatives (e.g., Boc-ONH₂, Boc-N₃, BOC-ON)

Besides Boc₂O, other active esters and derivatives of the BOC group can be utilized for the protection of amines. organic-chemistry.org Reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) are also effective for this transformation. nih.gov These alternative reagents can sometimes offer advantages in specific synthetic contexts, although they are generally less commonly used than Boc₂O.

Ether Linkage Formation in BOC-Protected Amino Scaffolds

Once the amino group of the amino-alcohol is successfully protected, the next step is the formation of the ether linkage. This is typically achieved through a nucleophilic substitution reaction where the alkoxide, generated from the hydroxyl group of the BOC-protected amino-alcohol, displaces a leaving group on an alkyl or aryl halide.

Recent advancements have focused on developing catalytic methods for this transformation. For instance, a soft Lewis acid/hard Brønsted base cooperative catalyst has been developed for the chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters, favoring the addition of the hydroxyl group over the amino group. jst.go.jp While this is an O-addition, the principles can be relevant to etherification. More directly, metal-catalyzed cross-coupling reactions are emerging as powerful tools. For example, nickel-catalyzed O-arylation of N-protected amino alcohols with (hetero)aryl chlorides has been reported, demonstrating broad scope across primary, secondary, and tertiary alcohols. researchgate.net Similarly, cobalt-catalyzed cross-dehydrogenative coupling provides a route to aryloxyamines. researchgate.net These catalytic methods offer milder reaction conditions and broader functional group tolerance compared to classical Williamson ether synthesis conditions, which often require strong bases that can be incompatible with the BOC protecting group.

Alkylation Reactions for C-O Bond Formation

The formation of the ether bond (C-O) is a critical step in the synthesis of BOC-aminoethers. Alkylation reactions, particularly the Williamson ether synthesis and the Mitsunobu reaction, are fundamental strategies to achieve this transformation.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group. wikipedia.orgmasterorganicchemistry.com For the synthesis of BOC-aminoethers, a BOC-protected amino alcohol is first deprotonated with a base to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether. jk-sci.com The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often employed, and polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction. masterorganicchemistry.comjk-sci.com It is important to use primary alkyl halides to favor the SN2 pathway, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for C-O bond formation, particularly when dealing with sensitive substrates. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. acs.org In the context of BOC-aminoether synthesis, a BOC-protected amino alcohol is reacted with another alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comtudublin.ie The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic alcohol. semanticscholar.org The Mitsunobu reaction is advantageous for its ability to proceed under neutral conditions and its stereospecificity. acs.org For instance, it has been successfully used in the synthesis of N-Boc allylic amines from allylic alcohols. acs.org

ReactionKey ReagentsMechanismKey Features
Williamson Ether Synthesis BOC-amino alcohol, Base (e.g., NaH), Alkyl halideSN2Versatile, best with 1° alkyl halides. wikipedia.orgmasterorganicchemistry.com
Mitsunobu Reaction BOC-amino alcohol, Another alcohol, PPh₃, DEAD/DIADAlkoxyphosphonium intermediateMild conditions, inversion of stereochemistry. acs.orgthieme-connect.com

Nucleophilic Substitution Reactions in Ether Synthesis

Nucleophilic substitution is the cornerstone of many ether synthesis strategies, including the aforementioned Williamson ether synthesis. wikipedia.org The reaction involves a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. wikipedia.org In the synthesis of BOC-aminoethers, the nucleophile is typically an alkoxide derived from a BOC-protected amino alcohol, and the electrophile is an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). masterorganicchemistry.comlibretexts.org

The efficiency of the SN2 reaction is highly dependent on the structure of the reactants. masterorganicchemistry.com Primary alkyl halides are the preferred electrophiles as they are less sterically hindered and less prone to competing elimination (E2) reactions. masterorganicchemistry.comlibretexts.org The strength of the nucleophile and the nature of the leaving group also play significant roles. A good leaving group is essential for the reaction to proceed efficiently. wikipedia.org

Intramolecular nucleophilic substitution can also be employed to form cyclic ethers from BOC-protected amino alcohols containing a suitable leaving group on the same molecule. This approach is particularly useful for the synthesis of epoxides from halohydrins. wikipedia.org

Ring-Opening Reactions Leading to Amino Ethers (e.g., Aziridinium Ions)

The ring-opening of strained three-membered rings, such as aziridines, presents a powerful method for the synthesis of amino ethers. clockss.org Aziridines, particularly those activated with an electron-withdrawing group on the nitrogen, can undergo nucleophilic ring-opening reactions. clockss.org When the nitrogen is protected with a BOC group, the resulting N-Boc-aziridine can be opened by an alcohol nucleophile, often under acidic or Lewis acidic conditions, to yield a this compound. nih.govacs.org

The formation of an intermediate aziridinium ion increases the electrophilicity of the ring carbons, facilitating the attack by a nucleophile. google.commdpi.com This activation can be achieved by protonation or alkylation of the aziridine (B145994) nitrogen. researchgate.netsemanticscholar.org The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and reaction conditions. mdpi.comfrontiersin.org The attack can occur at either of the two ring carbons, leading to different regioisomers. nih.gov For example, in aziridine-2-carboxylates, heteroatom nucleophiles typically attack the C3 position. clockss.org This methodology has been utilized in the stereoselective synthesis of various amino compounds. google.com

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral BOC-aminoethers is crucial for their application in the pharmaceutical industry. acs.org This is often achieved by employing asymmetric synthetic strategies that establish the desired stereochemistry at key steps.

Enantioselective Methodologies for Amino Alcohol Synthesis

A primary route to chiral BOC-aminoethers involves the synthesis of a chiral amino alcohol precursor, which is then etherified. Two prominent enantioselective methods for preparing chiral amino alcohols are the asymmetric reduction of α-amino ketones and the Sharpless asymmetric aminohydroxylation.

The asymmetric reduction of α-amino ketones provides a direct pathway to chiral β-amino alcohols. nih.govthieme-connect.com This transformation can be achieved using various chiral catalysts and reducing agents. For instance, chiral N,N'-dioxide-metal complexes have been shown to effectively catalyze the reduction of α-amino ketones with potassium borohydride, yielding β-amino alcohols with high enantioselectivities (up to 97% ee). nih.gov Another approach involves the transfer hydrogenation of α-amino ketones using a chiral catalyst like RhCl(R,R)-TsDPEN with formic acid as the hydrogen source, which also produces optically active β-amino alcohols in high yields and excellent enantioselectivities (93-99% ee). mdpi.com Brønsted acid catalysis has also been employed for the transfer hydrogenation of α-keto ketimines to furnish chiral α-amino ketones, which can then be reduced to the corresponding amino alcohols. acs.org

The Sharpless asymmetric aminohydroxylation (SAAH) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govorganic-chemistry.org The reaction utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, and a nitrogen source. nih.govorganic-chemistry.orgrsc.org This method allows for the direct introduction of both an amino and a hydroxyl group across a double bond with high regio- and enantioselectivity. nih.govorganic-chemistry.org The use of different nitrogen sources, such as FmocNHCl, has expanded the utility of this reaction for preparing variously protected amino alcohols. acs.orgnih.gov

MethodSubstrateKey Reagents/CatalystProductEnantioselectivity
Asymmetric Reduction α-Amino KetoneChiral Lewis Acid/Metal Complex, KBH₄β-Amino AlcoholUp to 97% ee nih.gov
Sharpless Asymmetric Aminohydroxylation AlkeneOsO₄, Chiral Ligand, N-sourcesyn-1,2-Amino AlcoholOften >95:5 er acs.orgnih.gov

Chiral Auxiliaries and Ligands in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired chirality is established, the auxiliary can be removed. numberanalytics.com In the context of this compound synthesis, chiral auxiliaries can be used to direct stereoselective alkylation or other bond-forming reactions.

Evans oxazolidinones are a widely used class of chiral auxiliaries. wikipedia.orgsantiago-lab.com They can be acylated and then undergo highly diastereoselective alkylation at the α-position. wikipedia.orgsantiago-lab.com This strategy has been applied to the synthesis of complex molecules by setting key stereocenters. wikipedia.orgtsijournals.com The oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. santiago-lab.com After the alkylation step, the auxiliary can be cleaved to reveal a chiral carboxylic acid, which can be further transformed into a this compound. Other chiral auxiliaries, such as those derived from pseudoephedrine or (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), also find application in asymmetric synthesis. wikipedia.org

Chiral ligands are essential components of many asymmetric catalytic reactions. In the synthesis of chiral BOC-aminoethers, chiral ligands are used in conjunction with metal catalysts to induce enantioselectivity. As mentioned in the Sharpless asymmetric aminohydroxylation, ligands derived from cinchona alkaloids are crucial for achieving high enantiomeric excess. nih.govorganic-chemistry.org Similarly, in the asymmetric reduction of ketones, chiral ligands coordinate to the metal center and create a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate. nih.govmdpi.com The development of new and more effective chiral ligands is an active area of research in asymmetric synthesis.

Stereoconservative Protection Methodologies

When starting with an enantiomerically pure amino alcohol, it is critical that the protection of the amine group with the BOC moiety proceeds without racemization. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the BOC protecting group. wikipedia.org

The reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. wikipedia.org These conditions are generally mild enough to prevent the racemization of the chiral center. rsc.orgtandfonline.com Several catalysts and solvent systems have been developed to ensure high chemoselectivity and yield for the N-tert-butyloxycarbonylation of amines and amino alcohols, while preserving the stereochemical integrity of the molecule. tandfonline.comresearchgate.net For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to provide efficient and chemoselective mono-N-Boc protection without side reactions like oxazolidinone formation from α-amino alcohols. organic-chemistry.org The stability of the BOC group to most nucleophiles and bases also makes it compatible with subsequent synthetic steps. organic-chemistry.orgwikipedia.org

One-Pot Synthetic Protocols for this compound Intermediates

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.gov These protocols are particularly valuable when dealing with unstable intermediates. nih.gov Various one-pot strategies, including multicomponent and domino reactions, have been developed for the synthesis of BOC-protected amino compounds and aminoethers.

A notable one-pot approach is the tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and sodium triacetoxyborohydride (B8407120) (STAB). nih.govresearchgate.net This method provides a versatile and efficient route to N-Boc protected secondary amines, which can be precursors to BOC-aminoethers. nih.govresearchgate.net

Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules from three or more starting materials in a single operation. mdpi.com Catalyst-free MCRs represent a particularly green and efficient strategy. For instance, a four-component, catalyst-free process has been developed for the synthesis of γ-aminoethers by reacting benzylamines, polyformaldehyde, and activated alkenes in an aliphatic alcohol, which serves as both the solvent and the ether-forming agent. nih.gov This reaction proceeds through a Mannich-type mechanism, with the formation of iminium ions and aminals as key intermediates. nih.gov Similarly, stable β-amino-N-/O-hemiacetals, which are a form of γ-aminoalcohols, can be synthesized via a catalyst-free, three-component Mannich-type reaction of secondary amines, polyformaldehyde, and electron-rich alkenes. researchgate.net

Domino reactions, also known as cascade reactions, involve a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net A rhodium-catalyzed domino reaction involving olefin aziridination followed by aziridine ring-opening has been developed for the synthesis of cyclic unprotected 2,3-aminoethers. researchgate.net While this example does not directly yield a BOC-protected product, the strategy could potentially be adapted. Another example is the copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines, secondary amines, and aldehydes to produce 2-(aminomethyl)indoles, which showcases the power of domino reactions in building complex nitrogen-containing heterocycles. organic-chemistry.org

The following table summarizes selected one-pot synthetic protocols relevant to the formation of this compound intermediates.

Table 1: One-Pot Synthetic Protocols for BOC-Protected Amines and Aminoethers

Reaction Type Key Reagents/Catalysts Starting Materials Product Type Key Features
Tandem Reductive Amination/N-Boc Protection (Boc)₂O, Sodium triacetoxyborohydride (STAB) Aldehydes, Primary amines N-Boc protected secondary amines Efficient, selective, and versatile one-pot procedure. nih.govresearchgate.net
Four-Component Catalyst-Free Reaction Polyformaldehyde, Aliphatic alcohol Benzylamines, Activated alkenes γ-Aminoethers Efficient, one-pot, catalyst-free synthesis with alcohol acting as solvent and reagent. nih.gov
Three-Component Catalyst-Free Reaction Polyformaldehyde, Acetonitrile Secondary amines, Electron-rich alkenes β-Amino-N-/O-hemiacetals Uncatalyzed, straightforward one-step procedure at ambient temperature. researchgate.net
Copper-Catalyzed Domino Reaction CuBr 2-Ethynylanilines, Secondary amines, Aldehydes 2-(Aminomethyl)indoles Forms two C-N bonds and one C-C bond with water as the only byproduct. organic-chemistry.org
Rhodium-Catalyzed Domino Reaction Rhodium catalyst Olefins Cyclic 2,3-aminoethers Domino olefin aziridination-aziridine ring-opening. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key aspects include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods. mdpi.comresearchgate.netresearchtrendsjournal.com

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. Water is non-toxic, non-flammable, and inexpensive. researchgate.net Simple and efficient protocols for the deprotection of N-Boc groups have been developed using water at reflux temperatures without any additional reagents. researchgate.net This method provides a green alternative to traditional methods that often use corrosive and expensive reagents like trifluoroacetic acid (TFA). researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. Nanocerium oxide has been used as an efficient and recyclable catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines under solvent-free conditions at room temperature. researchgate.net This method is rapid, high-yielding, and tolerates a variety of functional groups, including alcohols, phenols, and esters. researchgate.net

The development of sustainable catalysts is also a key area of green chemistry research. A sulfonated carbon catalyst derived from peanut shell residue has been successfully used in a microwave-assisted multicomponent synthesis of thiazoles, demonstrating the potential of biocatalysts in green synthesis. nih.gov Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives to traditional organic solvents and can also act as catalysts. mdpi.com They have been successfully employed in various amination reactions, often leading to higher yields and simplified product isolation. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of BOC-aminoethers.

Table 2: Green Chemistry Approaches in this compound Synthesis

Green Approach Specific Method Key Reagents/Conditions Substrate/Product Key Advantages
Alternative Solvents Deprotection in water Refluxing water N-Boc protected amines Catalyst-free, avoids corrosive acids, environmentally benign. researchgate.net
Alternative Solvents Synthesis in Deep Eutectic Solvents (DESs) Choline (B1196258) chloride:Urea Phenylboronic acid, Anisidine Biodegradable and recyclable solvent, can act as a catalyst. mdpi.com
Solvent-Free Synthesis N-Boc protection Nanocerium oxide, (Boc)₂O Amines, Amino alcohols Ambient temperature, catalyst is recyclable, high yields. researchgate.net
Sustainable Catalysis Multicomponent synthesis Sulfonated peanut shell residue-derived catalyst, Microwave Thiazole synthesis Use of a biocatalyst, energy-efficient microwave conditions. nih.gov
Catalyst-Free Synthesis Four-component reaction Aliphatic alcohol (solvent and reagent) γ-Aminoethers No catalyst needed, high atom economy. nih.gov

Deprotection Strategies for Boc Aminoether Compounds

Acid-Labile Nature of the BOC Group

The tert-butoxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis, particularly valued for its stability under a variety of conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgresearchgate.netnumberanalytics.com This acid-labile nature is a cornerstone of its application, allowing for its removal without affecting other, more robust protecting groups. researchgate.netacsgcipr.org The deprotection process is essentially a carbamate (B1207046) hydrolysis facilitated by acid. fishersci.co.uk

The stability of the BOC group is significant in the presence of nucleophiles and basic conditions, making it orthogonal to other protecting groups like Fmoc, which is removed with base. organic-chemistry.orgtotal-synthesis.comamericanpeptidesociety.org This orthogonality is crucial in complex synthetic sequences, such as peptide synthesis, where multiple protecting groups are employed. total-synthesis.comamericanpeptidesociety.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen. total-synthesis.commasterorganicchemistry.com This initial protonation step is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation can then be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com

Reagents and Conditions for BOC Deprotection

A variety of reagents and conditions can be employed to effect the removal of the BOC group from aminoether compounds. The selection of a specific method depends on the substrate's sensitivity to acidic conditions and the desired selectivity.

Strong acids are the most common reagents for BOC deprotection. researchgate.netfishersci.co.ukmasterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a highly effective reagent for this purpose. fishersci.co.ukmasterorganicchemistry.compeptide.comjk-sci.com The reaction is typically fast, often completed at room temperature. fishersci.co.ukresearchgate.net For instance, a 1:1 mixture of TFA and DCM can achieve deprotection in as little as 30 minutes. researchgate.net

Hydrogen chloride (HCl) is another widely used strong acid for BOC removal. fishersci.co.ukresearchgate.net It is commonly employed as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. fishersci.co.ukresearchgate.netacsgcipr.orgnih.gov A 4 M solution of HCl in dioxane is a standard reagent that can efficiently deprotect BOC-protected amino acids and peptides at room temperature, often within 30 minutes. researchgate.netnih.govresearchgate.net Using HCl in methanol is also a common practice. researchgate.net

Table 1: Common Strong Acid Conditions for BOC Deprotection

Reagent Solvent Typical Conditions Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 1:1 mixture, room temperature, 30 min researchgate.net
Hydrogen Chloride (HCl) 1,4-Dioxane 4 M solution, room temperature, 30 min researchgate.netnih.govresearchgate.net
Hydrogen Chloride (HCl) Methanol Room temperature researchgate.net

Lewis acids provide an alternative to strong protic acids for BOC deprotection, which can be advantageous when other acid-sensitive functional groups are present in the molecule. acsgcipr.org The mechanism of Lewis acid-catalyzed deprotection is analogous to that of protic acids, involving coordination of the Lewis acid to the carbonyl oxygen, followed by fragmentation. acsgcipr.org

Aluminum trichloride (B1173362) (AlCl₃) is a Lewis acid that has been shown to selectively cleave N-Boc groups. researchgate.netthieme-connect.com This method can be particularly useful for achieving selective deprotection in the presence of other protecting groups. researchgate.netwikipedia.org For example, AlCl₃ in dichloromethane at room temperature can effectively remove the BOC group. thieme-connect.com Other Lewis acids that have been reported for BOC deprotection include tin(IV) chloride (SnCl₄) and zinc bromide (ZnBr₂). acsgcipr.org However, it is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to form protic acids, which may be the true catalytic species. acsgcipr.org

Several alternative methods for BOC deprotection exist for substrates that are sensitive to strong acidic or Lewis acidic conditions.

Trimethylsilyl (B98337) Iodide (TMSI): Sequential treatment with trimethylsilyl iodide (TMSI) followed by methanol offers a mild method for BOC deprotection. wikipedia.orgwikipedia.org This approach is particularly useful when other deprotection methods prove too harsh for the substrate. wikipedia.orgwikipedia.org The reaction is typically carried out by adding TMSI dropwise to a solution of the BOC-protected compound in a solvent like chloroform (B151607) at room temperature. commonorganicchemistry.com The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the resulting silyl (B83357) ester to the carbamic acid, and subsequent decarboxylation. wikipedia.org

Thermal Deprotection: In some cases, the BOC group can be removed simply by heating. acsgcipr.orgscirp.org This catalyst-free method is considered a green alternative as it avoids the use of acids or other reagents. acsgcipr.org However, it often requires high temperatures, typically around 150°C or higher, which may not be suitable for all substrates due to the risk of side reactions like elimination or racemization. acsgcipr.org The deprotection can be carried out in various solvents, including water at elevated temperatures or in continuous flow systems. acsgcipr.orgnih.gov

Enzymatic Deprotection: While less common for BOC-aminoethers specifically, enzymatic methods for BOC deprotection have been explored, offering a high degree of selectivity under mild conditions. However, the application of this method is still limited.

Lewis Acidic Conditions (e.g., AlCl₃)

Selective Deprotection in Poly-Functionalized Molecules

A key challenge in organic synthesis is the selective deprotection of one protecting group in the presence of others. The BOC group's acid lability allows for its selective removal in molecules containing other protecting groups that are stable to acid but labile to other conditions, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.commasterorganicchemistry.com

For instance, treatment with an acid like TFA will cleave the BOC group while leaving a Cbz group intact. masterorganicchemistry.com Conversely, catalytic hydrogenation will remove a Cbz group without affecting a BOC group. masterorganicchemistry.com

Selective deprotection can also be achieved among different BOC groups within the same molecule. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively cleave secondary N-BOC groups while leaving primary N-BOC groups untouched. jk-sci.com Similarly, montmorillonite (B579905) K10 clay can selectively remove aromatic N-BOC groups in the presence of aliphatic N-BOC amines. jk-sci.com The use of 4 M HCl in anhydrous dioxane has been reported to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.net

Table 2: Reagents for Selective BOC Deprotection

Reagent Selectivity Reference(s)
Trifluoroacetic Acid (TFA) Cleaves BOC, leaves Cbz intact masterorganicchemistry.com
Zinc Bromide (ZnBr₂) Cleaves secondary N-BOC, leaves primary N-BOC intact jk-sci.com
Montmorillonite K10 Clay Cleaves aromatic N-BOC, leaves aliphatic N-BOC intact jk-sci.com
4 M HCl in Dioxane Cleaves Nα-Boc, leaves tert-butyl esters/ethers intact nih.govresearchgate.net

Mechanistic Aspects of BOC Deprotection

The deprotection of a BOC-protected amine is a carbamate hydrolysis that proceeds under acidic conditions. fishersci.co.uk The generally accepted mechanism involves the following key steps: total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Protonation: The process initiates with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA or HCl. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then undergoes fragmentation, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com

Final Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding salt (e.g., TFA or HCl salt). commonorganicchemistry.comcommonorganicchemistry.com

The tert-butyl cation generated during this process can undergo several fates. It can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene gas, or undergo polymerization. commonorganicchemistry.com

In the case of Lewis acid-catalyzed deprotection, the mechanism is similar, with the Lewis acid coordinating to the carbonyl oxygen instead of a proton, which facilitates the fragmentation step. acsgcipr.org

The kinetics of HCl-catalyzed deprotection have been found to exhibit a second-order dependence on the HCl concentration in some cases, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

Formation and Fate of the tert-Butyl Cation Intermediate and Alkylation Side Reactions

The acid-catalyzed removal of the tert-butoxycarbonyl (BOC) protecting group from a BOC-aminoether is a cornerstone of many synthetic strategies. This process, typically initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a well-defined mechanistic pathway that generates a highly reactive intermediate: the tert-butyl cation. total-synthesis.comjk-sci.combzchemicals.com The formation and subsequent reactivity of this cation are critical factors that dictate the efficiency of the deprotection and the profile of potential side products.

The reaction begins with the protonation of the carbonyl oxygen of the BOC group, which enhances the electrophilicity of the carbonyl carbon. jk-sci.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate. This step is the source of the key intermediates: the unstable carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide, and the stabilized tertiary carbocation, tert-butyl cation. total-synthesis.comcommonorganicchemistry.com

The generation of this electrophilic tert-butyl cation is a pivotal event, as its subsequent fate determines the potential for unwanted side reactions. commonorganicchemistry.comacsgcipr.org In the absence of other reactive species, the cation can follow several pathways.

Possible Fates of the tert-Butyl Cation

The highly reactive tert-butyl cation can undergo several transformations within the reaction medium. The primary pathways are summarized in the table below.

PathwayDescriptionProducts
Elimination The cation loses a proton, typically to the acid's counter-ion, to form a neutral, volatile alkene. total-synthesis.comcommonorganicchemistry.comIsobutylene (gas)
Reaction with Counter-Ion The cation combines with the anionic counter-ion of the acid used for deprotection.tert-butyl trifluoroacetate (B77799) (with TFA)
Polymerization In high concentrations, the cation can react with the isobutylene formed via elimination, leading to oligomeric or polymeric byproducts. commonorganicchemistry.comIsobutylene oligomers
Alkylation (Side Reaction) The electrophilic cation is trapped by any available nucleophile in the system, including the solvent, substrate, or product molecules. total-synthesis.comacsgcipr.orgtert-butylated byproducts

Alkylation Side Reactions

The most significant challenge arising from the formation of the tert-butyl cation is its propensity to act as an alkylating agent. acsgcipr.org Any nucleophilic functional group present in the this compound substrate or the deprotected product can be susceptible to electrophilic attack by the cation. This leads to the formation of often-inseparable tert-butylated impurities.

While much of the detailed research has been conducted in the context of peptide synthesis, the principles are directly applicable to BOC-aminoethers. total-synthesis.combzchemicals.com The ether linkage itself, particularly if it is electron-rich (like a phenolic ether), can be susceptible to cleavage or alkylation under strongly acidic conditions. researchgate.net Other nucleophilic sites within the aminoether molecule are also at risk.

Susceptibility of Nucleophilic Groups to tert-Butylation

The following table outlines various functional groups known to be vulnerable to alkylation by the tert-butyl cation. The presence of these groups in a this compound structure necessitates careful consideration of the deprotection strategy.

Nucleophilic GroupSusceptibility & Context
Thiols (-SH) Highly susceptible. For example, the side chain of cysteine is readily S-alkylated. acsgcipr.orgresearchgate.net
Thioethers (-S-CH₃) Susceptible. The side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. total-synthesis.com
Indoles Highly susceptible. The electron-rich indole (B1671886) ring of tryptophan is a common target for alkylation. bzchemicals.com
Phenols (-OH) Susceptible. The aromatic ring of tyrosine can undergo Friedel-Crafts alkylation. Phenolic ethers are also known to be labile. bzchemicals.comresearchgate.net
Ethers (-O-R) Potentially susceptible. While aliphatic ethers are generally stable, their reactivity can be enhanced by neighboring groups or specific reaction conditions. Aqueous phosphoric acid can deprotect tert-butyl ethers. organic-chemistry.org Benzyl ethers are more labile. bzchemicals.com
Guanidinium Groups Prone to alkylation. The side chain of arginine can be modified. acsgcipr.org

To mitigate these undesirable alkylation side reactions, a common strategy is to add a "scavenger" to the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com These are nucleophilic species, added in excess, designed to preferentially react with and neutralize the tert-butyl cation before it can alkylate the desired product. The choice of scavenger depends on the specific nucleophiles present in the substrate.

Common Scavengers in BOC Deprotection

Scavenger ClassExamplesMechanism of Action
Aromatic Compounds Anisole, Phenol, Thioanisole, m-Cresol total-synthesis.comresearchgate.netAct as nucleophilic traps via electrophilic aromatic substitution, quenching the cation.
Thiols Thiophenol, Dithiothreitol (DTT) organic-chemistry.orgacs.orgThe highly nucleophilic sulfur atom readily attacks and traps the carbocation.
Silanes Triisopropylsilane (TIS) acs.orgReduces the carbocation via hydride transfer.
Water H₂O researchgate.netacs.orgCan act as a nucleophile to trap the cation, forming tert-butanol.
Sulfides Dimethyl sulfide (B99878) (DMS) acs.orgThe sulfur atom serves as a nucleophile to trap the cation.

By understanding the formation of the tert-butyl cation and its potential reaction pathways, particularly alkylation, chemists can devise robust deprotection strategies for complex BOC-aminoethers. The careful selection of reaction conditions and the rational use of scavengers are essential to ensure high yields of the desired deprotected amine, free from alkylation byproducts.

Advanced Applications of Boc Aminoether Compounds in Organic Synthesis

Building Blocks for Complex Molecular Architectures

BOC-protected amino compounds are fundamental starting materials for creating sophisticated organic molecules. Their inherent stability allows for modifications at other parts of the molecule, while the BOC group ensures the amine is shielded from unwanted side reactions. researchgate.net This protective strategy is central to their role in multi-step syntheses. organic-chemistry.org

The incorporation of non-natural amino acids into peptides and other bioactive compounds is a powerful strategy for enhancing their properties, such as stability and efficacy. youtube.com BOC-amino compounds are pivotal in the synthesis of these custom building blocks. rsc.org

Various chemical strategies have been developed to synthesize unnatural amino acids from BOC-protected precursors. nih.gov For instance, enantiopure N-Boc-β³-amino acid methyl esters can be synthesized efficiently from α-amino acids, avoiding hazardous methods like the Arndt–Eistert homologation. rsc.org Another approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic N-Boc-protected α-haloglycinates with alkylzinc reagents. This method provides a versatile route to a wide array of unnatural α-amino acid derivatives with high enantioselectivity. nih.gov Research has also demonstrated an iron-catalyzed stereocontrolled rearrangement of azanyl esters (RCO2NHBoc) to produce non-racemic N-Boc-protected α-amino acids from simple carboxylic acids. researchgate.net

These methods enable the creation of amino acids with unique side chains, including those containing phosphorus or other functionalities not found in nature, which are then used to build artificial metalloenzymes and other complex structures. bham.ac.uk

Synthetic MethodPrecursor TypeProduct TypeKey FeaturesReference
Safe homologationN-Boc-α-amino acidsN-Boc-β³-amino acid methyl estersAvoids expensive and toxic reagents. rsc.org
Nickel-Catalyzed Cross-CouplingRacemic N-Boc-α-haloglycinatesEnantiomerically enriched N-Boc-unnatural α-amino acidsHigh versatility and enantioselectivity. nih.gov
Iron-Catalyzed C-H InsertionCarboxylic acid-derived azanyl estersNon-racemic N-Boc-α-amino acidsStereocontrolled 1,3-nitrogen migration. researchgate.net

BOC-protected amino acids are foundational to both solid-phase and solution-phase peptide synthesis. numberanalytics.com The BOC group serves as a temporary protecting group for the α-amino group of an amino acid, preventing self-polymerization and directing the sequence of peptide bond formation. chemistrysteps.comlifetein.com The choice between the two main strategies, BOC and Fmoc, depends on the peptide sequence and desired outcome, with the BOC strategy being particularly useful for certain complex or hydrophobic sequences. nih.govamericanpeptidesociety.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. chempep.comiris-biotech.de The BOC strategy was central to the early development of SPPS and remains widely used. peptide.comproteogenix.science

The process involves a repeating cycle:

Deprotection: The N-terminal BOC group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.compeptide.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next BOC-protected amino acid, with its carboxyl group activated by a coupling reagent (e.g., HBTU, HATU), is added to form a new peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away before the next cycle begins. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. Side-chain protecting groups, typically benzyl-based, are more stable to TFA and are removed at the end of the synthesis along with cleavage from the resin, usually with a very strong acid like hydrogen fluoride (B91410) (HF). chempep.compeptide.com The BOC-SPPS approach has been instrumental in synthesizing proteins with base-labile post-translational modifications. nih.gov

In solution-phase peptide synthesis, all reactions occur in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org While often more time-consuming than SPPS, it remains valuable for large-scale synthesis and for certain peptide structures.

The BOC group is a key α-amino protecting group in this strategy. nih.gov The fundamental steps of deprotection, coupling, and purification are performed sequentially in solution. One innovative approach involves using water-dispersible nanoparticle BOC-amino acids, allowing for efficient peptide synthesis "in water," which reduces the reliance on organic solvents. nih.gov Researchers have also developed methods using cost-effective Lewis acids like FeCl₃ for BOC deprotection in solution, offering a milder and more environmentally friendly alternative to strong acids. researchgate.net

BOC-amino compounds are integral to advanced peptide synthesis techniques, including the use of specialized linkers and the creation of cyclic peptides. Cyclization is a common strategy to improve the stability, bioactivity, and conformational rigidity of peptides. uni-kiel.denih.gov

One approach involves anchoring the peptide to the resin via a side-chain or backbone atom, rather than the C-terminal carboxyl group. nih.gov For example, a 4-alkoxybenzyl-derived linker has been developed that attaches the C-terminal amino acid to the resin through its α-nitrogen atom. This allows for standard BOC-SPPS to assemble the linear peptide, followed by on-resin cyclization before cleavage from the support. nih.govcapes.gov.br This method avoids side reactions like diketopiperazine formation that can be problematic with other chemistries. nih.gov

For cyclization, a linear peptide precursor is synthesized, often using orthogonal protecting groups that can be selectively removed to expose two functionalities for ring formation. nih.govsigmaaldrich.com In a BOC-SPPS context, after the linear sequence is assembled, the terminal BOC group can be removed, and the liberated amine can react with an activated C-terminus or a side-chain carboxyl group to form a lactam bridge. biorxiv.org

StrategyDescriptionKey Reagents/ComponentsReference
On-Resin Cyclization via Backbone LinkerThe peptide is anchored to the resin via the α-nitrogen, allowing the C-terminus to be free for on-resin head-to-tail cyclization.4-alkoxybenzyl linker, BOC-amino acids, HF (for cleavage) nih.govcapes.gov.br
Side-Chain AnchoringA trifunctional amino acid's side chain is used to attach the peptide to the resin, enabling on-resin head-to-tail or side-chain-to-tail cyclization.Orthogonally protected amino acids (e.g., Fmoc-Asp-ODmab) nih.govsigmaaldrich.com
O-to-N Acyl MigrationA depsipeptide (containing an ester bond in the backbone) is synthesized and cyclized. A final acyl migration under basic conditions forms the all-amide cyclic peptide.N-Boc-protected serine, standard Fmoc-SPPS nih.gov

The BOC group is a widely used protecting group for amines in general organic synthesis, facilitating the construction of primary, secondary, and diamine-containing molecules. researchgate.netorganic-chemistry.org The protection is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com

A powerful one-pot method for synthesizing N-Boc protected secondary amines involves a tandem direct reductive amination/N-Boc protection procedure. nih.govnih.gov In this process, an aldehyde and a primary amine react to form an imine intermediate, which is then reduced in the presence of Boc₂O. The newly formed secondary amine is immediately trapped as its N-Boc derivative. nih.gov This approach is highly efficient and selective, preventing the common side reaction of overalkylation to form tertiary amines. nih.gov It is versatile, working for a wide range of aldehydes and primary amines under mild conditions using reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov

Furthermore, BOC-protected amino acids serve as precursors for more complex amines and diamines. For example, N(α)-Boc-Asp(OBn)-OH can be converted via a Curtius rearrangement into N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid, a valuable building block. organic-chemistry.org

Solution-Phase Peptide Synthesis

Application in Heterocyclic Compound Synthesis

BOC-protected amino compounds are invaluable building blocks in the synthesis of heterocycles, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov The BOC group's stability to various reaction conditions, except for acid, allows for the construction of the heterocyclic ring system without affecting the protected amine.

Recent research highlights the versatility of BOC-protected precursors in creating a diverse range of heterocyclic systems. For instance, BOC-protected cycloamines have been used to synthesize novel 1,2-oxazole-4-carboxylates, which serve as amino acid-like building blocks. beilstein-journals.org This synthesis involves the reaction of β-enamino ketoesters (derived from BOC-protected azetidine, pyrrolidine, or piperidine) with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org Similarly, methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as new chiral and achiral building blocks for potential use in DNA-encoded chemical libraries. nih.gov

The synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been achieved via a copper-catalyzed Michael addition followed by an aza-Henry/lactamization reaction sequence. researchgate.net In this case, the choice of protecting group on the nitrogen of the aldimine was critical; using a BOC group was found to prevent the final cyclization step due to the decreased nucleophilicity of the nitrogen, demonstrating the electronic influence of the protecting group on the reaction pathway. researchgate.net Furthermore, N-BOC-proline has been successfully conjugated with oxindole (B195798) derivatives, and other N-protected amino acids have been assembled onto phenanthridine (B189435) scaffolds under visible-light-assisted conditions, showcasing the utility of BOC protection in forming complex C-C bonds to create peptide-heterocycle conjugates. nih.gov

Table 1: Examples of BOC-Amino Compounds in Heterocyclic Synthesis
BOC-Protected PrecursorHeterocyclic ProductSynthetic MethodSource
N-Boc-cycloaminyl β-enamino ketoestersMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylatesReaction with hydroxylamine hydrochloride beilstein-journals.org
N-Boc-piperidine carboxylic acidsMethyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesMulti-step synthesis from β-enamino diketones nih.gov
N-Boc-prolineN-Boc-proline-conjugated oxindolesVisible-light-assisted coupling nih.gov
N-Boc-protected amino acidsPhenanthridine derivativesVisible-light-assisted coupling with 2-isocyanobiphenyls nih.gov

Functional Group Manipulation and Chemoselectivity

Chemoselectivity, the ability to react with one functional group in the presence of others, is a central challenge in organic synthesis. chemrxiv.org BOC protection is a key strategy for achieving chemoselectivity. genscript.com By masking an amine, chemists can manipulate other functional groups that might otherwise be reactive toward the unprotected amine. researchgate.net

The BOC group is robust and inert towards a wide array of reagents, including many oxidizing agents, reducing agents (where the other functional group is more reactive), and most nucleophiles. organic-chemistry.org This allows for transformations such as esterification, hydrolysis of other esters, or oxidation/reduction of other functional groups within the same molecule. For example, SmCl₃ can be used as a catalyst for chemoselective esterifications or the selective removal of other acid-sensitive protecting groups in the presence of a BOC group. organic-chemistry.org

Furthermore, the BOC-protected amine itself can be transformed. For instance, BOC-protected amines can be converted into various ureas via the in situ generation of isocyanates. organic-chemistry.org They can also be directly converted into secondary benzamides through a rhodium-catalyzed coupling with arylboroxines, a reaction that tolerates acid-labile functional groups. organic-chemistry.org The ability to perform these manipulations while other sensitive parts of the molecule remain untouched underscores the importance of the BOC group in achieving high levels of chemoselectivity.

Table 3: Chemoselectivity Enabled by BOC Protection
Reaction on MoleculeReagents/ConditionsBOC Group StatusOutcomeSource
EsterificationSmCl₃ catalystStableSelective ester formation in the presence of the BOC-amine. organic-chemistry.org
Amide FormationArylboroxines, Rhodium catalystStableDirect conversion of N-Boc protected amines to secondary benzamides. organic-chemistry.org
Urea Synthesis2-chloropyridine, trifluoromethanesulfonyl anhydride (B1165640)ReactsBOC-amine is converted to an isocyanate in situ, then to a urea. organic-chemistry.org
Deprotection of other groupsBase (for Fmoc group)StableOrthogonal deprotection allows selective removal of base-labile groups. organic-chemistry.org
Deprotection of BOC groupTrifluoroacetic acid (TFA) or other mild acidsRemovedRegenerates the free amine without cleaving many other protecting groups. genscript.com

Boc Aminoether Scaffolds in Prodrug Design and Linker Chemistry

Design Principles for BOC-Aminoether-Based Prodrugs

Prodrugs are inactive derivatives of therapeutic agents that are converted into the active form within the body. The this compound scaffold has been instrumental in the design of innovative prodrugs, particularly those requiring targeted activation.

pH-Triggered Release Mechanisms in Prodrug Activation

A key strategy in prodrug design is to exploit the physiological differences between healthy and diseased tissues. The microenvironment of solid tumors, for instance, is often more acidic (pH 6.5-6.8) than that of normal tissues (pH 7.4). This pH differential provides a trigger for the targeted release of cytotoxic agents.

This compound scaffolds, specifically in the form of aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers, have been successfully employed to create pH-sensitive prodrugs. nih.govnih.govuga.eduacs.org The activation of these prodrugs is independent of enzymatic activity and relies on a pH-triggered intramolecular cyclization-elimination reaction. nih.govuga.edu At a lower pH, the amino group of the scaffold becomes protonated, initiating a cyclization reaction that leads to the cleavage of the ether bond and the release of the parent drug. nih.gov This mechanism ensures that the active drug is liberated preferentially in the acidic tumor microenvironment, minimizing off-target toxicity.

The synthesis of these prodrugs often involves the reaction of the parent drug with a BOC-protected amino AOCOM iodide in the presence of a base like cesium carbonate. nih.gov The BOC group serves as a crucial protecting group for the amine during synthesis and is subsequently removed to yield the final, water-soluble prodrug, often as an HCl salt. nih.gov

Enhancing Bioavailability and Efficacy through Prodrug Strategies

Many potent drug candidates fail to reach clinical trials due to poor physicochemical properties, such as low aqueous solubility and limited oral bioavailability. nih.govuga.edu The this compound prodrug strategy offers a powerful solution to these challenges.

By converting a poorly soluble parent drug into a highly water-soluble amino AOCOM ether prodrug, both solubility and oral bioavailability can be significantly enhanced. nih.govnih.govuga.edu For example, this approach was successfully demonstrated with a series of antimalarial 4(1H)-quinolones. nih.govnih.govuga.edu The resulting prodrugs exhibited markedly improved aqueous solubility and, upon oral administration, led to significantly higher plasma concentrations of the active drug compared to the administration of the parent compound alone. acs.org

In a preclinical study, an amino AOCOM ether prodrug of a 3-aryl-4(1H)-quinolone preclinical candidate demonstrated the ability to provide single-dose cures in a rodent malaria model at a low oral dose, a feat not achievable with the parent drug without advanced formulation techniques. nih.govnih.govuga.edu This highlights the profound impact of this prodrug strategy on enhancing therapeutic efficacy.

Table 1: Research Findings on Amino AOCOM Ether Prodrugs

Parent Compound Class Prodrug Moiety Key Findings Reference
Antimalarial 4(1H)-quinolones Aminoalkoxycarbonyloxymethyl (amino AOCOM) ether Significantly improved aqueous solubility and oral bioavailability; pH-triggered release via intramolecular cyclization; demonstrated single-dose cures in a rodent malaria model. nih.govnih.govuga.eduacs.org

Linker Chemistry in Conjugate Systems (e.g., Antibody-Drug Conjugates (ADCs))

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker that connects these two components is a critical determinant of the ADC's stability, efficacy, and safety. nih.govcreativepegworks.comnih.gov

BOC-Protected Linkers in ADC Development

The synthesis of the complex linker-payload portion of an ADC often involves a multi-step process where protecting groups are essential. The BOC group is widely used to protect amine functionalities on amino acid-based linkers during synthesis. nih.gov These BOC-protected building blocks, which can include amino acids that form part of an aminoether-containing structure, are crucial for the controlled assembly of the final linker-payload conjugate before its attachment to the antibody. cd-bioparticles.netmedchemexpress.com

Cleavable Linker Design (e.g., Val-Cit motifs)

The majority of clinically approved ADCs utilize cleavable linkers, which are designed to be stable in systemic circulation and to release the payload upon internalization into the target cancer cell. biorxiv.org A widely successful cleavable linker strategy employs a dipeptide motif, most commonly valine-citrulline (Val-Cit). nih.govnih.gov

The Val-Cit linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is overexpressed in many tumor cells. nih.gov The cleavage of the peptide bond by cathepsin B initiates the release of the payload. This cleavage often triggers a self-immolative cascade through a spacer, such as p-aminobenzyl alcohol (PABC), which contains an ether linkage, to release the unmodified, active drug. nih.gov The synthesis of these Val-Cit-PABC linkers frequently utilizes BOC-protected valine and citrulline derivatives. nih.gov

Table 2: Common Cleavable Linker Motifs in ADCs

Linker Motif Cleavage Stimulus Key Characteristics Commonly Used In
Valine-Citrulline (Val-Cit) Cathepsin B (lysosomal protease) High serum stability, efficient enzymatic cleavage inside the target cell. Adcetris® (Brentuximab vedotin)
Hydrazone Acidic pH (endosomes/lysosomes) pH-sensitive cleavage. Mylotarg® (gemtuzumab ozogamicin)
Disulfide High glutathione (B108866) concentration (intracellular) Redox-sensitive cleavage. Experimental ADCs

Influence of Linker Design on Conjugate Stability and Release Kinetics

The stability of linkers like the Val-Cit-PABC system is generally high in plasma. nih.gov However, studies have shown that certain plasma enzymes, such as carboxylesterase 1C in mice, can cause some degree of linker instability. nih.gov This has led to research into chemical modifications of the linker to enhance its stability without compromising its intracellular cleavage by cathepsin B. nih.gov The rate of payload release is dependent on the efficiency of linker cleavage and any subsequent self-immolation steps. biorxiv.org Therefore, the chemical nature of the entire linker construct, including any BOC-protected amino acids and ether-containing spacers used in its synthesis, ultimately governs the pharmacokinetic profile and therapeutic index of the ADC. nih.govfrontiersin.org

Synthetic Routes to Prodrug Moieties Incorporating this compound Segments

The incorporation of this compound segments into prodrugs is a strategic approach designed to modulate the physicochemical properties of a parent drug, often to enhance its delivery or targeting capabilities. The synthetic routes to these moieties are versatile, generally involving the coupling of a BOC-protected amino alcohol or amino acid to the drug molecule, sometimes via a specialized linker. These syntheses are typically multi-step processes that require careful control of reaction conditions to achieve desired products in high yields.

A prominent strategy involves the creation of amino-alkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs. nih.gov This method provides a linker that can be tailored to connect a drug to a targeting moiety or simply to improve its properties. The synthesis begins with the protection of a suitable amino alcohol with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. nih.gov

The general synthetic pathway can be illustrated by the preparation of fluorescent probes for colonic delivery. nih.gov The initial step is the protection of amino alcohols, such as pent-4-yn-1-ol derivatives, using Boc anhydride (B1165640) and sodium hydroxide (B78521) in tetrahydrofuran (B95107) (THF). nih.gov The resulting BOC-protected amino alcohol is then converted into an iodinated intermediate. This is achieved by reacting the alcohol with chloromethyl chloroformate, followed by treatment with sodium iodide in acetone. nih.gov This reactive AOCOM iodide can then be coupled to a drug molecule containing a hydroxyl or other suitable functional group in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov The final step involves the deprotection of the BOC group under acidic conditions, typically using p-toluenesulfonic acid or hydrochloric acid, to yield the final prodrug. nih.gov

A summary of the key synthetic steps for an amino-AOCOM ether linker is presented below.

Table 1: General Synthesis of Amino-AOCOM Ether Intermediates

Step Reaction Key Reagents & Conditions Purpose
1 BOC Protection Amino alcohol, Boc anhydride (Boc₂O), NaOH, THF, 16h at room temperature. nih.gov Protection of the amine functional group. nih.gov
2 Chloroformate Formation BOC-protected amino alcohol, Chloromethyl chloroformate, Pyridine (cat.), DCM, 0°C to room temp, 4h. nih.gov Introduction of the carbonyloxymethyl group. nih.gov
3 Iodination Product from Step 2, Sodium iodide, Acetone, 40°C, 16h. nih.gov Creation of a reactive iodide for coupling to the drug. nih.gov
4 Coupling to Drug AOCOM iodide, Drug molecule (e.g., with -OH group), Cs₂CO₃, Acetonitrile. nih.gov Attachment of the linker to the parent drug. nih.gov
5 Deprotection BOC-protected prodrug, p-Toluene sulfonic acid or HCl, Acetonitrile. nih.gov Removal of the BOC protecting group to yield the final prodrug. nih.gov

Another widely employed synthetic route involves the direct esterification of a drug molecule containing a hydroxyl group with a BOC-protected amino acid. This method is common for producing amino acid ester prodrugs. nih.govnih.gov The coupling is typically facilitated by a carbodiimide (B86325) activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

For instance, in the synthesis of amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT), various BOC-protected amino acids were reacted with DOT using DIC and DMAP to furnish the BOC-protected intermediates. nih.gov The subsequent removal of the BOC protecting group is a critical step, often accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govnih.gov Following the deprotection, the resulting amine is often converted to a more stable salt form, for example, by treatment with hydrochloric acid in ether. nih.gov

The synthesis of tenofovir (B777) prodrugs provides another example. N-Boc-protected l-amino acids are first condensed with agents like chloromethyl chlorosulfate (B8482658) or bromo-alcohols to create an intermediate ester. nih.gov This intermediate is then coupled with the parent drug, tenofovir (TFV), using N,N′-dicyclohexyl-4-morpholine carboxamidine (DCMC) as a scavenger in dimethylformamide (DMF). nih.gov The final step is the removal of the BOC group with gaseous HCl in dioxane to afford the target prodrugs. nih.gov

Detailed findings from the synthesis of these prodrugs highlight the versatility of the this compound scaffold. The yields for these multi-step syntheses are generally moderate to high, with many individual reaction steps proceeding with yields above 50%. nih.govacs.org The choice of amino acid and the length of any spacer can be systematically varied to optimize the prodrug's properties. acs.org

Table 2: Synthesis of Amino Acid Ester Prodrugs

Step Reaction Key Reagents & Conditions Research Finding
1 N-BOC Protection Amino acid, Boc₂O, Na₂CO₃, Water/1,4-dioxane, 0°C to room temp. nih.gov A standard and efficient method for protecting the amino group of the amino acid before coupling. nih.gov
2 Esterification / Coupling Drug-OH, N-Boc-amino acid, DIC, DMAP, DCM. nih.gov This reaction directly links the protected amino acid to the drug, forming an ester bond. The intermediates are purified by chromatography. nih.gov
3 BOC Deprotection BOC-protected prodrug, 50% TFA in DCM, 0°C to room temp, 1h. nih.gov Acid-labile BOC group is removed to expose the free amine of the amino acid moiety. nih.gov

These synthetic strategies underscore the modularity and adaptability of using this compound segments in prodrug design, allowing for the systematic development of drug candidates with potentially improved pharmacokinetic profiles. nih.gov

Mechanistic Investigations and Theoretical Studies of Boc Aminoether Chemistry

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for probing the intricacies of chemical reactions that are often difficult to study experimentally. uwaterloo.caescholarship.org Methods such as Density Functional Theory (DFT), Molecular Mechanics (MM), and other quantum chemical calculations offer a molecular-level understanding of the geometry, electronics, and energetics of reactants, intermediates, transition states, and products. uwaterloo.cakallipos.gr

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be particularly valuable in studying the mechanisms of reactions involving BOC-protected compounds. researchgate.netorientjchem.org DFT calculations can provide detailed information on optimized molecular geometries, vibrational frequencies, and the energies of different species along a reaction pathway. orientjchem.orguwindsor.ca

For instance, DFT studies have been employed to investigate the chemoselective primary amination of boronic acids with N-Boc-hydroxylamine, a reaction that can lead to the formation of BOC-aminoether-like intermediates. These calculations help in understanding the mechanistic details of such transformations. researchgate.net Furthermore, DFT has been used to analyze the molecular electrostatic potential (MEP) of molecules, highlighting regions susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reactivity. orientjchem.org In the context of C-H bond activation, DFT calculations, often using functionals like B3LYP, are instrumental in mapping out the potential energy surfaces of complex reactions. hu-berlin.de

Table 1: Applications of DFT in this compound Related Chemistry

Research AreaKey Findings from DFT Calculations
Reaction Mechanism Elucidation of plausible reaction pathways and transition state structures. researchgate.net
Electronic Properties Calculation of molecular electrostatic potential (MEP) to identify reactive sites. orientjchem.org
Geometric Parameters Optimization of bond lengths and angles, showing good correlation with experimental data. orientjchem.org
Vibrational Analysis Calculation of harmonic vibrational frequencies for comparison with experimental IR spectra. orientjchem.org

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanical methods, making it suitable for studying large biomolecular systems and for performing molecular dynamics simulations. southampton.ac.ukarxiv.org MM methods calculate the total energy of a system by considering the energies of bond stretching, angle bending, torsional angles, and non-bonded interactions. southampton.ac.uk

While MM is a powerful tool, hybrid methods that combine MM with machine learning (ML) or quantum mechanics (QM) are gaining prominence. arxiv.orgnih.gov These ML/MM approaches can offer improved accuracy by treating a specific region of interest (like a ligand or the active site of an enzyme) with a higher level of theory (ML or QM) while the rest of the system is described by MM. arxiv.orgnih.gov Such methods are particularly useful for studying protein-ligand binding and the dynamics of complex biological systems. nih.govnih.gov

Other computational techniques, such as semi-empirical methods, provide a balance between the accuracy of ab initio methods and the speed of MM, and are often used in conjunction with other computational approaches to provide a comprehensive understanding of molecular properties and reactivity. uwaterloo.ca

Quantum chemical calculations encompass a broad range of methods, including semi-empirical, ab initio, and DFT, that apply quantum mechanics to study chemical systems. kallipos.grmetu.edu.tr These calculations are fundamental to understanding the thermodynamics and kinetics of chemical reactions. nih.gov

In the study of reactive species like organic radicals, quantum chemical calculations at a high level of theory are essential for obtaining accurate geometries, enthalpies, and spin densities. nih.gov For example, the M06-2X functional has been shown to provide a good balance of accuracy and computational cost for studying organic radical chemistry. nih.gov These calculations are critical for understanding phenomena such as bond dissociation energies and the stability of radical intermediates that may be involved in this compound chemistry. nih.govresearchgate.net Furthermore, quantum chemical methods have been applied to investigate bond elongation and potential cleavage in molecules upon changes in their charge state, which can be relevant to understanding the reactivity of the N-O bond in certain this compound derivatives. metu.edu.tr

Molecular Mechanics (MM) and other Computational Methods

Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanism is crucial for controlling the outcome and efficiency of chemical transformations. mt.com For reactions involving BOC-aminoethers, this involves identifying the key steps, such as bond activation and cleavage, and characterizing the transient species that are formed during the reaction. researchgate.netfiveable.menih.gov

The activation and subsequent cleavage of the N-O bond is a key step in many reactions of N-Boc-hydroxylamine derivatives and related compounds. Quantum chemical calculations have indicated that changes in the electronic structure, such as charge development, can lead to significant geometric changes and elongation of the N-O bond, potentially leading to its cleavage. metu.edu.tr

Mechanistic studies on reactions utilizing hydroxylamine-derived reagents have suggested that these reagents can act as both an "oxidant" and an "amino" group donor. researchgate.net In some cases, the cleavage of the N-O bond is a critical part of the catalytic cycle. The stability of the Boc protecting group under various conditions is a well-studied aspect, with cleavage typically occurring under acidic conditions. organic-chemistry.orgacsgcipr.org However, the reactivity of the N-O bond in specific this compound structures and its susceptibility to activation by different reagents or catalysts is an area of ongoing investigation.

The identification and characterization of intermediates and transition states are central to elucidating a reaction mechanism. fiveable.mestackexchange.com Intermediates are short-lived, unstable molecules that exist in a local energy minimum on the reaction coordinate, while transition states represent the highest energy point along the reaction pathway between reactants and intermediates or products. stackexchange.comyoutube.com

In the context of this compound chemistry, mechanistic studies often propose the formation of various intermediates. For example, in certain iron-catalyzed aminations, the involvement of an iron-nitrenoid intermediate or a radical chain pathway has been suggested. researchgate.net Computational studies, particularly DFT, are invaluable for calculating the energies and structures of these transient species. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathway and understand the factors that control selectivity. For instance, theoretical investigations can help to distinguish between intramolecular and intermolecular pathways in rearrangement reactions. researchgate.net The study of cobalt-catalyzed C-H bond functionalization has led to the isolation and characterization of organometallic Co(III) intermediates, providing direct evidence for the species involved in the catalytic cycle. nih.gov

Table 2: Investigated Intermediates in Reactions Related to BOC-Aminoethers

Proposed IntermediateReaction ContextMethod of Investigation
Iron-NitrenoidIron-catalyzed ortho-aminationMechanistic studies and computational analysis researchgate.net
Radical SpeciesAerobic C-H aminationExperimental evidence (radical inhibitors) and theoretical studies rsc.org
Organometallic Co(III) complexesCobalt-catalyzed C-H functionalizationIsolation and structural characterization nih.gov
η3-benzyl speciesPalladium-catalyzed hydroaminationMechanistic studies acs.org

Studies on N-O Bond Activation and Cleavage

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

The elucidation of reaction mechanisms involving BOC-aminoethers relies heavily on a suite of spectroscopic techniques. fiveable.me These methods provide crucial insights into reaction progress, the identity of transient intermediates, and the definitive structure of final products. fiveable.menumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the chemistry of BOC-aminoethers in solution. numberanalytics.com It provides detailed information about molecular structure, connectivity, and the dynamic changes that occur during a chemical reaction.

¹H and ¹³C NMR: One-dimensional NMR techniques are fundamental for routine characterization. The tert-butoxycarbonyl (BOC) group provides a distinctive singlet in the ¹H NMR spectrum, typically around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The carbonyl carbon of the BOC group gives a characteristic signal in the ¹³C NMR spectrum. mdpi.com Studies on N-Boc-protected amino acids have shown that the chemical shifts of these carbonyl carbons are sensitive to solvent polarity and steric bulk of adjacent substituents, which can be used to probe intermolecular interactions. mdpi.com

Reaction Monitoring and Intermediate Detection: NMR is highly effective for monitoring reaction kinetics in real-time by observing the disappearance of starting materials and the appearance of products. numberanalytics.com In certain cases, transient intermediates, which may be too unstable to isolate, can be detected and characterized, providing direct evidence for a proposed reaction pathway. wisc.edu For instance, light-assisted NMR techniques can be employed to study fast photochemical reactions, offering enhanced sensitivity and time resolution to capture fleeting intermediates. wisc.edu

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is vital for the unambiguous structural assignment of complex this compound derivatives and their products. numberanalytics.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the elemental composition and structure of molecules. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly valuable for mechanistic studies as it can directly analyze reaction mixtures and detect charged intermediates. nih.gov

Identification of Intermediates: In catalytic cycles, charged intermediates, such as those formed in reactions catalyzed by metal complexes, can be intercepted and detected by ESI-MS. nih.gov This provides direct evidence for their existence in the reaction pathway. For example, in the study of a hindered amine light stabilizer containing an N-O ether linkage, desorption electrospray ionization mass spectrometry (DESI-MS) was used to identify a key modified product directly from a coating, revealing a secondary piperidine (B6355638) derivative formed via N-O bond cleavage. researchgate.net

Product and Byproduct Analysis: MS is routinely used to confirm the mass of the desired this compound products and to identify any byproducts formed during the reaction. This information is critical for optimizing reaction conditions and understanding competing reaction pathways. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. mdpi-res.com

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Unambiguous Structure Elucidation: For stable this compound derivatives or reaction products that can be crystallized, single-crystal X-ray diffraction analysis provides unequivocal proof of their structure, including absolute and relative stereochemistry. rsc.org For example, the Z-configuration of the double bond in N-Boc-Δα-leucine was unambiguously determined by X-ray crystal structure analysis. rsc.org

Conformational Analysis: The solid-state structure reveals detailed information about bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the molecule. researchgate.net This data is invaluable for understanding steric and electronic effects that influence reactivity and stereoselectivity. The crystal structures of various terminally protected oligopeptides have been determined to understand their helical screw-sense preferences. researchgate.net

The following table summarizes representative spectroscopic data for BOC-protected compounds from research findings, illustrating the application of these techniques.

Compound/IntermediateTechniqueKey Spectroscopic Data/FindingResearch ContextReference
N-Boc-L-alanine-OH¹³C NMRCarbonyl carbon chemical shifts show downfield shifts with increasing solvent polarity (ETN), indicating sensitivity to solvent effects.Studying intermolecular interactions of amino acid derivatives in various solvents. mdpi.com
N-Boc-Δα-leucineX-ray CrystallographyConfirmed the Z-configuration of the double bond and provided precise torsional angles (ϕ=–55°, ψ= 162°).Determining the definitive configuration of a dehydroleucine (B49857) derivative. rsc.org
Gold-catalyzed reaction intermediateESI-MSDetected ions corresponding to reaction intermediates (e.g., m/z 782), helping to distinguish between proposed mechanistic pathways.Investigating the mechanism of gold-mediated oxidation of phenylacetylene. nih.gov
TINUVIN® 123 (N-OR HALS) derivativeDESI-MSIdentified an in situ modification where an N-ether piperidine moiety (N-OC₈H₁₇) was converted to a secondary piperidine (N-H).Elucidating the degradation mechanism of a hindered amine light stabilizer in a polymer coating. researchgate.net

Stereochemical Control and Regioselectivity in Reactions

Controlling the stereochemical and regiochemical outcome of reactions is a central theme in modern organic synthesis. In the context of BOC-aminoethers, the interplay of substrate structure, reagents, and catalysts dictates the formation of specific isomers.

Stereochemical Control

The synthesis of enantiomerically pure compounds is often achieved through asymmetric synthesis, where chirality is introduced and transferred with a high degree of control. beilstein-journals.org

Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org The auxiliary, often derived from a readily available natural product, creates a chiral environment that biases the approach of reagents to one face of the molecule. researchgate.net For example, oxazolidinones, popularized by David Evans, serve as effective chiral auxiliaries in aldol (B89426) and alkylation reactions, where substituents on the auxiliary direct the stereochemical outcome. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Asymmetric Catalysis: An alternative and highly efficient approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the synthesis of β³-amino esters from N-Boc-amino sulfones, a chiral disulfonimide catalyst was used to promote an asymmetric Mannich reaction with excellent yields and enantioselectivities (up to 95:5 e.r.). organic-chemistry.orgnih.gov This method relies on the catalyst to create a chiral environment in the transition state, guiding the stereochemical outcome. acs.org Similarly, the asymmetric hydrogenation of imines using chiral metal complexes is a powerful method for producing chiral amines. acs.org

Substrate Control: The existing stereocenters within a this compound substrate can influence the stereochemistry of newly formed centers. This is particularly relevant in reactions of complex molecules where the substrate's inherent chirality directs the approach of reagents.

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. acs.org The this compound group can exert significant directing effects, influencing where new bonds are formed.

Electronic Directing Effects: The electronic nature of substituents on an aromatic ring determines the position of electrophilic attack. libretexts.orglibretexts.org Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. savemyexams.comcognitoedu.org The N-Boc group's ability to chelate with metals can influence the regioselectivity of metalation reactions on attached aromatic systems, such as indolines and tetrahydroquinolines. acs.orgrsc.org

Steric Effects: The steric bulk of the this compound moiety or other groups on the substrate can block certain reaction sites, forcing the reaction to occur at a less hindered position.

Control in Ring-Opening Reactions: The regioselectivity of ring-opening reactions, such as the opening of epoxides, is a classic challenge. In the intramolecular cyclization of epoxides tethered to an N-Boc group, the regiochemical outcome (i.e., the formation of five-membered 1,3-oxazolidin-2-ones versus six-membered 1,3-oxazinan-2-ones) was found to be highly dependent on the substrate structure. rsc.org While alkyl-substituted epoxides favored the 5-exo cyclization, an aryl-substituted tetralin derivative underwent a fully regioselective 6-endo closure. rsc.org Similarly, an aza-Prilezhaev based method for alkene 1,2-aminohydroxylation using BocNHOTs provides regiochemical outcomes that are often opposite to those from traditional epoxidation-initiated protocols. researchgate.net

The following table provides examples of reactions where stereochemical and regiochemical control involving BOC-protected species have been achieved.

Reaction TypeSubstrate/ReagentConditions/CatalystOutcomeKey FindingReference
Asymmetric Mannich ReactionN-Boc-amino sulfone and silyl (B83357) ketene (B1206846) acetalChiral disulfonimide catalyst, toluene, 8-10 °CHigh yield, up to 95:5 enantiomeric ratioCatalyst controls the in situ generation of the N-Boc imine and the subsequent enantioselective addition. organic-chemistry.org
Asymmetric Amination1-Boc-3-piperidoneImmobilized ω-transaminase (ATA-025-IMB)High conversion, >99% enantiomeric excess for (R)-3-amino-1-Boc-piperidineBiocatalyst provides a one-step, highly enantioselective route to a chiral protected amine. beilstein-journals.org
Intramolecular Epoxide CyclizationTetralin-bearing N-Boc epoxideTrifluoroethanol (TFE), refluxFully regioselective 6-endo cyclizationSubstrate structure dictates the regiochemical outcome, favoring the formation of a 1,3-oxazinan-2-one. rsc.org
Intermolecular Alkene AminohydroxylationStyrenyl alkenes and BocNHOTsTrifluoroacetic acid (TFA), waterRegioselective SN2 opening of an aziridine (B145994) intermediate by water.Reagent combination provides regioselectivity opposite to that of standard epoxidation-based methods. researchgate.net
CarbolithiationN-Boc-cinnamylanilidet-BuLi, THFHigh diastereoselectivity (trans isomer)The N-Boc group's ability to form an intramolecular chelate with the benzylic lithium intermediate controls the diastereoselectivity. rsc.org

Future Perspectives and Emerging Research Areas in Boc Aminoether Chemistry

Development of Novel BOC-Aminoether Synthesis Methods

The development of new and efficient methods for the synthesis of BOC-aminoethers remains a significant area of research. Traditional methods often have limitations, and chemists are actively seeking more versatile and effective strategies.

A key focus is the creation of chiral N-Boc-amino ethers, which are valuable as potential surrogates for peptide bonds. acs.org Researchers are exploring innovative synthetic routes to access these complex molecules. One approach involves the asymmetric synthesis of α,α-disubstituted alkylamines through Grignard additions to ketimines, which can be adapted for this compound synthesis. Another promising avenue is the use of chiral lithium amide complexes, which have been studied using X-ray crystallography and NMR spectroscopy to understand their structure and reactivity. acs.org

Recent advancements also include the development of stereoconservative protection and deprotection methods for amino and carboxyl groups, which are crucial for maintaining the stereochemical integrity of chiral molecules during synthesis. organic-chemistry.org The direct conversion of N-Boc protected amines into amides using rhodium-catalyzed coupling with arylboroxines represents another novel approach. organic-chemistry.org Furthermore, the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids is being investigated as a safer and more efficient alternative to traditional methods. rsc.orgresearchgate.net

The following table summarizes some of the emerging synthetic methods for BOC-aminoethers:

MethodDescriptionKey Features
Asymmetric Grignard AdditionAddition of Grignard reagents to ketimines to produce chiral α,α-disubstituted alkylamines.Provides access to chiral building blocks.
Chiral Lithium Amide ComplexesUse of well-defined chiral lithium amide complexes to control stereoselectivity.Offers high levels of asymmetric induction.
Rhodium-Catalyzed CouplingDirect amidation of N-Boc protected amines with arylboroxines.Avoids harsh reaction conditions.
Stereoconservative Protection/DeprotectionMethods that preserve the stereochemistry of chiral centers during functional group manipulation.Crucial for the synthesis of enantiopure compounds.
Conversion from α-amino acidsSynthesis of N-Boc-β³-amino acid methyl esters from readily available α-amino acids.Safer and more efficient route to β-amino acid derivatives. rsc.orgresearchgate.net

Exploration of New Applications in Medicinal and Materials Chemistry

BOC-aminoethers are versatile building blocks with significant potential in both medicinal and materials chemistry. Their unique structural features and chemical properties make them attractive for the development of new drugs and advanced materials.

In medicinal chemistry, BOC-aminoethers are being explored as key intermediates in the synthesis of a wide range of biologically active molecules. For instance, they are used in the preparation of heterocyclic amino acids, which are important components of DNA-encoded chemical libraries for drug discovery. nih.gov The development of novel this compound derivatives is also crucial for the synthesis of complex pharmaceutical agents, including peptide-based drugs and small molecule inhibitors. mdpi.com The ability to introduce diverse functional groups into the this compound scaffold allows for the fine-tuning of pharmacological properties.

In the realm of materials science, BOC-protected amino compounds are finding use in the creation of novel polymers and functional materials. For example, poly(amino)ester dendrimers, synthesized using BOC-protected intermediates, are being investigated for applications in drug delivery and bioimaging. acs.org The incorporation of this compound moieties into polymer backbones can impart unique properties such as biodegradability and biocompatibility, making them suitable for use in tissue engineering scaffolds and other biomedical devices. researchgate.net Recent advances in materials science are focusing on the development of smart materials and nanomaterials, where BOC-aminoethers could play a crucial role in designing materials with specific and enhanced properties for a variety of applications, from renewable energy to medical devices. case.edu

Advancements in Green Chemistry for this compound Transformations

The principles of green chemistry are increasingly influencing the synthesis and transformation of BOC-aminoethers. Researchers are actively developing more environmentally benign methods to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One of the primary focuses of green chemistry in this area is the development of sustainable methods for the deprotection of the BOC group. mdpi.com Traditional methods often rely on strong acids and harmful solvents. mdpi.com To address this, researchers are exploring alternatives such as the use of deep eutectic solvents (DESs), which are biodegradable and can act as both the reaction medium and catalyst. mdpi.com For example, a choline (B1196258) chloride/p-toluenesulfonic acid DES has been shown to be effective for N-Boc deprotection under mild conditions. mdpi.com

Another green approach is the use of water as a solvent for BOC-deprotection reactions. semanticscholar.org Water-mediated, catalyst-free deprotection at elevated temperatures offers a simple and eco-friendly alternative to conventional methods. semanticscholar.org Additionally, mechanochemical methods, such as ball milling, are being investigated for the solvent-free deprotection of N-Boc groups, further reducing the environmental impact of these transformations. scirp.org The use of recyclable catalysts and benign reaction media like polyethylene (B3416737) glycol (PEG) for N-Boc protection of amines also represents a significant step towards greener synthetic protocols. researchgate.net

The following table highlights some green chemistry approaches for this compound transformations:

Green Chemistry ApproachDescriptionAdvantages
Deep Eutectic Solvents (DESs)Using a mixture of hydrogen bond donors and acceptors as a solvent and catalyst. mdpi.comBiodegradable, low cost, and efficient. mdpi.com
Water as a SolventPerforming deprotection reactions in water at elevated temperatures. semanticscholar.orgEnvironmentally benign and avoids organic solvents. semanticscholar.org
MechanochemistryUsing mechanical force (e.g., ball milling) to drive reactions without a solvent. scirp.orgSolvent-free, rapid, and high yielding. scirp.org
Recyclable CatalystsEmploying catalysts that can be easily recovered and reused. researchgate.netReduces waste and cost.
Benign Reaction MediaUtilizing non-toxic and recyclable solvents like polyethylene glycol (PEG). researchgate.netEco-friendly and promotes clean reactions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the production of BOC-aminoethers and their derivatives. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, provides several advantages for this compound synthesis. amidetech.com It allows for better heat and mass transfer, which can lead to higher yields and selectivities. Furthermore, the use of flow reactors can enable the safe handling of hazardous reagents and intermediates. The development of automated fast-flow peptide synthesis (AFPS) instrumentation has demonstrated the potential for the rapid and efficient synthesis of long peptide chains, a process that often involves BOC-protected amino acids. amidetech.comchemrxiv.org

Automated synthesis platforms, such as the originally developed ChemKonzert, are being utilized for the solution-phase synthesis of complex molecules, including those containing this compound moieties. beilstein-journals.org These systems can perform multi-step synthetic sequences with high reproducibility and reliability, freeing up chemists to focus on more creative aspects of research. The combination of computer-aided synthesis planning with automated flow chemistry is a particularly powerful approach, enabling the rapid and efficient production of valuable molecules from in silico designs. mit.edu

Computational Design and Prediction of this compound Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of BOC-aminoethers in chemical reactions. By using theoretical models and simulations, researchers can gain insights into reaction mechanisms, predict reactivity and selectivity, and design new catalysts and reagents with improved performance.

Density functional theory (DFT) is a powerful computational method that is being used to study the enantioselective addition of organolithium reagents to aldehydes in the presence of chiral ligands, a reaction relevant to the synthesis of chiral BOC-aminoethers. researchgate.net These calculations can help to elucidate the structure of the transition states and identify the factors that control stereoselectivity. acs.org Computational screening is also being employed to design new organocatalysts for asymmetric reactions, such as propargylations, which can be used to synthesize complex this compound derivatives. researchgate.net

Furthermore, computational protein design methods are being extended to incorporate unnatural amino acids, which could include novel this compound structures. nih.gov By designing proteins with specific binding sites for these unnatural amino acids, it may be possible to create new enzymes with novel catalytic activities. The integration of artificial intelligence and machine learning with computational chemistry is expected to further accelerate the discovery and development of new reactions and applications for BOC-aminoethers. muni.cz

Q & A

Q. Methodological Answer :

  • Detailed Experimental Descriptions : Specify exact reagent grades, purification methods (e.g., column chromatography conditions), and equipment models .
  • Batch-to-Batch Consistency : Include 1^1H NMR spectra of starting materials to confirm purity thresholds (>95%) .
  • Negative Controls : Report outcomes for reactions without catalysts or protecting groups to baseline performance.

Community Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like ChemRxiv .

Advanced Question: How can computational methods enhance the design of this compound derivatives for targeted bioactivity?

Methodological Answer :
Integrate computational and experimental workflows:

Molecular Docking : Screen derivatives against target proteins (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data to predict optimal structures .

MD Simulations : Assess stability of Boc-protected intermediates in aqueous vs. organic solvents to guide solvent selection .

Validation : Synthesize top-ranked candidates and validate bioactivity via in vitro assays (e.g., IC50_{50} determination). Cross-validate computational predictions with experimental outliers to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.